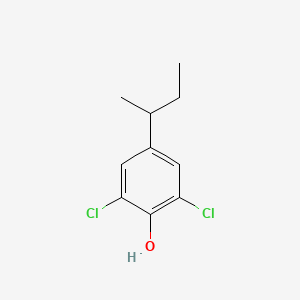

Phenol, 2,6-dichloro-4-(1-methylpropyl)-

Description

Properties

Molecular Formula |

C10H12Cl2O |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

4-butan-2-yl-2,6-dichlorophenol |

InChI |

InChI=1S/C10H12Cl2O/c1-3-6(2)7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3 |

InChI Key |

DZKJAGRVOGNQGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol

- Raw Materials: 2,6-dichlorophenol, nitric acid, and solvents such as tetrachloroethylene.

- Reaction Conditions:

- Mixing 2,6-dichlorophenol with tetrachloroethylene and a water absorbent like concentrated sulfuric acid.

- Heating to approximately 34–36 °C.

- Controlled addition of nitric acid at a flow rate (e.g., 2 kg/h) with stirring.

- Reaction time around 2 hours.

- Outcome: High selectivity for nitration at the 4-position, minimizing isomers and byproducts.

- Separation: Solid-liquid separation and drying yield 2,6-dichloro-4-nitrophenol with high purity.

Reduction of 2,6-Dichloro-4-nitrophenol to 2,6-Dichloro-4-aminophenol

- Raw Materials: 2,6-dichloro-4-nitrophenol, hydrazine hydrate, ethanol as solvent, and catalysts.

- Reaction Conditions:

- Dissolving nitrophenol in ethanol with catalyst.

- Heating to 72–76 °C.

- Addition of hydrazine hydrate for reduction.

- Maintaining temperature during reaction.

- Purification: Heat filtration, solid-liquid separation, and distillation to remove ethanol.

- Yield and Purity: High yield and purity of the amino derivative.

This two-step approach demonstrates how selective functionalization and reduction can be efficiently managed to produce chlorinated phenol derivatives with functional groups at the 4-position.

Catalytic Hydrogenation Approach

Another approach involves catalytic hydrogenation of nitro derivatives to amino derivatives, which can be adapted for functionalized phenols:

- Catalysts: Platinum or palladium deposited on carbon supports, or Raney Nickel.

- Solvents: Ethers of diethylene glycol, diethyl ether, or mixtures with methanol and monochlorobenzene.

- Reaction Conditions:

- Low temperature (around 100 °C) and moderate hydrogen pressure (5–25 bar).

- Continuous injection of unstable nitro compound to control exothermic reaction.

- Catalyst loading less than 1% metal by weight relative to substrate.

- Challenges: Avoiding hydrodechlorination (loss of chlorine atoms) and formation of colored secondary products.

- Purification: Addition of water to reaction mixture to precipitate product by crystallization, followed by filtration and drying.

- Recycling: Solvent partially dehydrated and reused to reduce waste.

Summary Table of Preparation Parameters

| Step | Raw Materials | Catalyst/Solvent | Conditions | Notes |

|---|---|---|---|---|

| Nitration | 2,6-Dichlorophenol, HNO3 | Tetrachloroethylene, H2SO4 | 34–36 °C, 2 h, stirring 800 rpm | High selectivity for 4-nitro derivative |

| Reduction | 2,6-Dichloro-4-nitrophenol, hydrazine hydrate | Ethanol, catalyst (unspecified) | 72–76 °C, controlled addition | High purity 2,6-dichloro-4-aminophenol |

| Catalytic Hydrogenation | 2,6-Dichloro-4-nitrophenol | Pt/C or Pd/C, diethylene glycol ethers | 100 °C, 5–25 bar H2 pressure | Avoid hydrodechlorination, crystallization |

| Alkylation (inferred) | 2,6-Dichlorophenol, 1-methylpropyl halide | Lewis acid catalysts (e.g., AlCl3) | Controlled temperature, EAS | Directs substitution to 4-position |

Research Findings and Industrial Relevance

- The two-stage nitration-reduction process provides a scalable, continuous synthesis route with high yield and purity, suitable for industrial production of chlorinated aminophenols.

- Catalytic hydrogenation using platinum or palladium catalysts in diethylene glycol ethers offers selective reduction while preserving chlorine atoms, critical for maintaining biological activity and chemical integrity.

- The choice of solvent and catalyst loading significantly affects product purity and yield; low catalyst loading (<1% metal) and controlled temperature/pressure are essential.

- The alkylation step to introduce the 1-methylpropyl group requires careful control to avoid polyalkylation or dechlorination, though specific optimized protocols remain proprietary or less documented in public patents.

Chemical Reactions Analysis

2,6-Dichloro-4-(1-methylpropyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.

Scientific Research Applications

2,6-Dichloro-4-(1-methylpropyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiseptic or disinfectant.

Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(1-methylpropyl)phenol involves its interaction with cellular components, leading to disruption of cellular processes. The chlorine atoms and the phenolic hydroxyl group play a crucial role in its antimicrobial activity by disrupting cell membranes and denaturing proteins. The molecular targets include bacterial cell walls and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s unique substitution pattern distinguishes it from other phenolic derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Toxicity and Environmental Impact

- Phenol, 2,6-dichloro-4-(1-methylpropyl)-: Limited toxicity data exist, but its natural occurrence in C. ambrosioides suggests lower acute toxicity compared to synthetic analogs. Chlorination may confer antimicrobial properties but raises concerns about bioaccumulation .

- Dinoseb: Nitro groups drastically increase toxicity (LD₅₀ ~25 mg/kg in rats) and environmental hazards. Banned globally due to teratogenicity and groundwater contamination .

Functional Group Influence on Reactivity

- Chlorine vs. Nitro Groups: Chlorine substituents (as in the main compound) are less electron-withdrawing than nitro groups (Dinoseb), resulting in lower acidity and reduced reactivity in electrophilic substitution. However, Cl atoms enhance oxidative stability .

- Alkyl Chain Effects: The sec-butyl group balances lipophilicity and steric effects, whereas tert-butyl derivatives (e.g., 2,6-di-tert-butyl-4-sec-butylphenol) exhibit higher volatility and lower solubility .

Degradation Pathways

- Dinoseb degrades into hazardous nitroso derivatives, complicating remediation efforts .

Q & A

Q. Why do reported antimicrobial activities of this compound vary across studies, and how can experimental design reduce variability?

- Methodological Answer : MIC values against S. aureus range from 8–64 µg/mL due to differences in inoculum size and agar composition. Standardize assays using CLSI M07-A10 guidelines with cation-adjusted Mueller-Hinton broth. Include positive controls (e.g., chloramphenicol) and statistical analysis (ANOVA with Tukey post-hoc) to validate results .

Structural and Functional Analogues

Q. How do structural modifications (e.g., replacing chlorine with nitro groups) alter the compound’s herbicidal efficacy?

- Methodological Answer : Nitro-substituted analogs (e.g., 2,6-dinitro-4-(1-methylpropyl)phenol) inhibit photosystem II more effectively (Ki = 0.8 µM vs. 2.5 µM for the parent compound). Greenhouse trials using A. thaliana under controlled light/dark cycles (16/8 hrs) quantify phytotoxicity. HRMS and X-ray crystallography confirm structural integrity .

Environmental Impact

Q. What is the compound’s bioaccumulation potential in aquatic ecosystems, and how do QSAR models predict its environmental fate?

- Methodological Answer : Log Kow = 4.2 suggests moderate bioaccumulation. Use EPI Suite’s BCFBAF module to predict BCF values (e.g., 320 L/kg in fish). Field studies in mesocosms with LC-MS/MS monitoring validate model predictions. Metabolite identification via ¹⁴C-labeling tracks degradation in sediment-water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.